molecular formula C10H9ClN2O2 B14004729 Ethyl 6-chloro-1H-indazole-4-carboxylate

Ethyl 6-chloro-1H-indazole-4-carboxylate

Cat. No.: B14004729
M. Wt: 224.64 g/mol
InChI Key: GUDCZCKFNFHTAH-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the chloro and ethyl ester groups in this compound makes it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which then undergoes cyclization in the presence of a suitable catalyst to yield the indazole core. The final step involves esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be used to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

    Oxidation Reactions: The indazole ring can be oxidized to form N-oxides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-chloro-1H-indazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-1H-indazole-4-carboxylate is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-1H-indazole-4-carboxylate
  • Ethyl 6-bromo-1H-indazole-4-carboxylate
  • Ethyl 6-fluoro-1H-indazole-4-carboxylate

Uniqueness

Ethyl 6-chloro-1H-indazole-4-carboxylate is unique due to the presence of the chloro group, which can be selectively substituted to introduce various functional groups. This makes it a versatile intermediate for the synthesis of diverse indazole derivatives with potential biological activities .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 6-chloro-1H-indazole-4-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6(11)4-9-8(7)5-12-13-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

GUDCZCKFNFHTAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=NNC2=CC(=C1)Cl

Origin of Product

United States

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